molecular formula C16H15BrO2 B14312030 Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- CAS No. 112261-34-4

Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)-

Katalognummer: B14312030
CAS-Nummer: 112261-34-4
Molekulargewicht: 319.19 g/mol
InChI-Schlüssel: YUIBPJSINSHEKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- is an organic compound with a complex structure that includes both bromine and ethylphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- typically involves the reaction of 2-bromophenol with 4-ethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanone, 2-(2-chlorophenoxy)-1-(4-ethylphenyl)-
  • Ethanone, 2-(2-fluorophenoxy)-1-(4-ethylphenyl)-
  • Ethanone, 2-(2-iodophenoxy)-1-(4-ethylphenyl)-

Uniqueness

Ethanone, 2-(2-bromophenoxy)-1-(4-ethylphenyl)- is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

112261-34-4

Molekularformel

C16H15BrO2

Molekulargewicht

319.19 g/mol

IUPAC-Name

2-(2-bromophenoxy)-1-(4-ethylphenyl)ethanone

InChI

InChI=1S/C16H15BrO2/c1-2-12-7-9-13(10-8-12)15(18)11-19-16-6-4-3-5-14(16)17/h3-10H,2,11H2,1H3

InChI-Schlüssel

YUIBPJSINSHEKB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.